5-Cyclopropylpyridine-2-sulfonyl fluoride
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Overview
Description
5-Cyclopropylpyridine-2-sulfonylfluoride is an organosulfur compound that features a sulfonyl fluoride group attached to a pyridine ring with a cyclopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylpyridine-2-sulfonylfluoride typically involves the introduction of a sulfonyl fluoride group to a pyridine ring. One common method is the reaction of a sulfonyl chloride precursor with a fluoride source. For example, the reaction of 5-cyclopropylpyridine-2-sulfonyl chloride with potassium fluoride in the presence of a phase transfer catalyst can yield the desired sulfonyl fluoride . This reaction is typically carried out under mild conditions, making it efficient and practical for laboratory synthesis.
Industrial Production Methods
Industrial production of 5-Cyclopropylpyridine-2-sulfonylfluoride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the availability of high-purity starting materials and advanced purification techniques ensures the production of high-quality sulfonyl fluoride compounds for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylpyridine-2-sulfonylfluoride can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cross-Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Cross-Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are used in these reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Coupled Products: Formed from cross-coupling reactions with aryl halides or boronic acids.
Scientific Research Applications
5-Cyclopropylpyridine-2-sulfonylfluoride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.
Chemical Biology: The compound serves as a probe for studying enzyme mechanisms and protein interactions due to its ability to form covalent bonds with active site residues.
Materials Science: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropylpyridine-2-sulfonylfluoride involves its reactivity towards nucleophilic residues in proteins and enzymes. The sulfonyl fluoride group can form covalent bonds with serine, threonine, tyrosine, lysine, cysteine, and histidine residues, leading to the inactivation of the target protein . This covalent modification can alter the function of the protein, making the compound a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropylpyridine-3-sulfonylfluoride: Similar structure but with the sulfonyl fluoride group at a different position on the pyridine ring.
2-Fluoropyridine: A simpler fluorinated pyridine with different reactivity and applications.
Sulfonamides: Compounds with a sulfonamide group instead of a sulfonyl fluoride, used in various medicinal applications.
Uniqueness
5-Cyclopropylpyridine-2-sulfonylfluoride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted chemical modifications and specialized applications in research and industry.
Properties
Molecular Formula |
C8H8FNO2S |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-cyclopropylpyridine-2-sulfonyl fluoride |
InChI |
InChI=1S/C8H8FNO2S/c9-13(11,12)8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
UISXRZTVQWCWDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
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